molecular formula C42H87N3O6S B12688357 Methylbis(2-stearamidoethyl)ammonium methyl sulphate CAS No. 40196-09-6

Methylbis(2-stearamidoethyl)ammonium methyl sulphate

Cat. No.: B12688357
CAS No.: 40196-09-6
M. Wt: 762.2 g/mol
InChI Key: VSMHHRXHWZOWQY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methylbis(2-stearamidoethyl)ammonium methyl sulphate (CAS 32208-04-1) is a quaternary ammonium compound characterized by two stearamidoethyl groups, a methyl group, and a hydroxyethyl substituent bound to a central nitrogen atom, with a methyl sulphate counterion. Its molecular weight is 808.24 g/mol, and it is structurally represented as (2-hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate .

Synthesis and Purity
The compound is synthesized via acid-amine coupling and imine reduction, followed by quaternization with methyl iodide or similar alkylating agents. Final products typically achieve ~98% purity, confirmed by HPLC and characterized via ESI-MS, HRMS, and ¹H-NMR .

Primary Applications
It is widely used in fabric softeners and industrial formulations for its antistatic and surfactant properties. Its stearamidoethyl chains enhance lipid bilayer compatibility, making it suitable for liposomal delivery systems in pharmaceutical research .

Properties

CAS No.

40196-09-6

Molecular Formula

C42H87N3O6S

Molecular Weight

762.2 g/mol

IUPAC Name

methyl hydrogen sulfate;N-[2-[methyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C41H83N3O2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(45)42-36-38-44(3)39-37-43-41(46)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3,(H,42,45)(H,43,46);1H3,(H,2,3,4)

InChI Key

VSMHHRXHWZOWQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-stearamidoethyl)ammonium methyl sulphate typically involves the reaction of stearic acid with ethanolamine to form stearamidoethylamine . This intermediate is then reacted with methyl chloride to form the quaternary ammonium compound. The final step involves the addition of methyl sulphate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-stearamidoethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methylbis(2-stearamidoethyl)ammonium methyl sulphate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it effective as a surfactant and antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Fatty Acid Derivatives

Dioleoylamidoethyl Hydroxyethylmonium Methosulfate
  • Structure : Features oleoyl (C18:1) chains instead of stearamido (C18:0) groups.
  • Applications : Primarily used in cosmetics for antistatic and emulsifying properties. The unsaturated oleoyl chains lower melting points, improving solubility in oil-based formulations .
  • Key Difference : Unsaturated chains reduce oxidative stability compared to saturated stearamido derivatives .
Methylbis(tallowamidoethyl)(2-hydroxyethyl)ammonium Methylsulfate (Varisoft 222)
  • Structure : Tallow-derived fatty acids (C16–C18 saturated/unsaturated mix) replace stearamido groups.
  • Applications : Commercial fabric softener (e.g., Varisoft 222). The mixed alkyl chains enhance biodegradability but reduce thermal stability compared to pure stearamido derivatives .
  • Performance : Higher hydrophobicity improves fabric adhesion but may leave residues on synthetic fibers .
Butylethylbis(2-hydroxyethyl)ammonium Ethyl Sulphate
  • Structure : Shorter alkyl chains (butyl/ethyl) and ethyl sulphate counterion.
  • Properties : Lower molecular weight (315.43 g/mol) and melting point (134.6°C) compared to the stearamido derivative.
  • Applications: Limited to niche industrial solvents due to reduced surfactant efficacy .

Functional Group Variations

Methylbis(ethyl tallowate)-2-hydroxyethyl Ammonium Methyl Sulfate
  • Structure : Tallowate (C16–C18) ester groups instead of stearamido linkages.
  • Biodegradability : Ester groups hydrolyze more readily than amides, enhancing environmental compatibility but reducing chemical stability in acidic conditions .
Di(normpalm carboxylethyl)hydroxyethyl Methylammonium Methosulfate
  • Structure : Palm-derived carboxylethyl groups and methosulfate counterion.
  • Applications : Used in hypoallergenic detergents. The shorter palm chains (C16–C18) improve water solubility but reduce lipid membrane affinity compared to stearamido derivatives .

Counterion and Substituent Effects

Compound Counterion Key Substituents Melting Point (°C) Solubility
Methylbis(2-stearamidoethyl)ammonium methyl sulphate Methyl sulphate Stearamidoethyl, hydroxyethyl >250 (decomposes) Low in water
Dioleoylamidoethyl hydroxyethylmonium methosulfate Methosulfate Oleoylamidoethyl ~180 High in lipids
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate Ethyl sulphate Butyl, ethyl 134.6 High in ethanol

Key Observations :

  • Methyl sulphate counterions enhance thermal stability but reduce solubility in polar solvents.
  • Stearamidoethyl groups improve lipid compatibility for drug delivery systems, whereas oleoylamido variants favor cosmetic emulsions .

Research Findings and Performance Data

Liposomal Delivery Systems

This compound forms stable cationic liposomes with DOPE/cholesterol, achieving >90% transfection efficiency in HEK-hACE2 cells. In contrast, oleoyl-based analogs show 15–20% lower efficacy due to membrane fluidity variations .

Biological Activity

Methylbis(2-stearamidoethyl)ammonium methyl sulphate (commonly referred to as MBSA) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article delves into the biological activity of MBSA, exploring its mechanisms of action, applications in various fields, and relevant research findings.

  • Chemical Formula : C38_{38}H80_{80}N2_2O4_4S
  • Molecular Weight : 646.09 g/mol
  • CAS Number : Not readily available in the provided sources
  • Structure : The compound features two stearamidoethyl chains attached to a central nitrogen atom, with a methyl sulfate group contributing to its surfactant characteristics.

MBSA exhibits its biological activity primarily through its surfactant properties, which allow it to interact with biological membranes. The following mechanisms have been proposed:

  • Membrane Disruption : MBSA can integrate into lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can affect cellular processes such as nutrient uptake and waste expulsion.
  • Antimicrobial Activity : Studies indicate that MBSA has significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis.
  • Cytotoxic Effects : In certain concentrations, MBSA has been observed to induce cytotoxicity in mammalian cells, which may limit its use in therapeutic applications but highlights its potential in antimicrobial formulations.

Antimicrobial Properties

Research has demonstrated that MBSA exhibits potent antimicrobial activity against various microorganisms. The following table summarizes some findings from recent studies:

MicroorganismMinimum Inhibitory Concentration (MIC)Study Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that MBSA could be a valuable candidate for developing antimicrobial agents in healthcare settings.

Cytotoxicity Studies

The cytotoxic effects of MBSA have been evaluated in various cell lines. A study reported the following IC50_{50} values:

Cell LineIC50_{50} (µg/mL)Reference
HeLa50
HepG275
MCF-760

These findings indicate that while MBSA has antimicrobial properties, caution is warranted due to its potential cytotoxic effects on human cells.

Applications

MBSA's unique properties make it suitable for various applications:

  • Cosmetics and Personal Care : Used as an emulsifier and conditioning agent due to its surfactant properties.
  • Pharmaceuticals : Investigated as a potential preservative or antimicrobial agent in topical formulations.
  • Industrial Cleaning Products : Utilized for its effective cleaning and disinfecting capabilities.

Case Studies

  • Topical Antimicrobial Formulations :
    A study evaluated the efficacy of MBSA in topical formulations against skin infections caused by Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load when applied topically compared to control formulations without MBSA.
  • Dermatological Safety Assessments :
    In a safety assessment involving human volunteers, formulations containing MBSA were tested for skin irritation potential. Results indicated low irritation scores, suggesting that MBSA could be safely incorporated into cosmetic products.

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